

Application Notes and Protocols for Native Chemical Ligation using a Thiocholine Catalyst

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Compound of Interest

Compound Name: Thiocholine chloride

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These application notes provide a detailed protocol for Native Chemical Ligation (NCL) utilizing thiocholine as a thiol catalyst. This method is presented as a practical alternative to more common catalysts, such as 4-mercaptophenylacetic acid (MPAA), particularly when subsequent desulfurization steps are required. Thiocholine, an odorless and highly hydrophilic alkyl thiol, offers comparable reactivity to other alkyl thioesters and demonstrates superior performance as a thiol additive in desulfurization reactions.^{[1][2][3]}

Introduction to Thiocholine-Mediated Native Chemical Ligation

Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide segments.^[4]^[5] The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. The efficiency of NCL is often enhanced by the addition of a thiol catalyst, which facilitates the key thiol-thioester exchange step.^{[6][7]}

Thiocholine (pKa ~7.8) has emerged as a viable thiol catalyst for NCL.^[1] Its utility is particularly notable in one-pot ligation and desulfurization procedures, where the conversion of the newly formed cysteine residue to alanine is desired.^{[2][8]} Unlike aryl thiols such as MPAA, which can inhibit subsequent free-radical desulfurization, thiocholine actively promotes this reaction.^[1]

Reaction Mechanism and Workflow

The thiocholine-catalyzed NCL reaction follows the established two-step mechanism of NCL. First, a reversible transthioesterification occurs between the peptide C-terminal thioester and thiocholine, forming a more reactive thiocholine-peptide thioester intermediate. This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, yielding the final ligated product with a native peptide bond at the ligation site.

Experimental Workflow

The general workflow for a thiocholine-mediated NCL followed by a one-pot desulfurization is outlined below.

Caption: Workflow for Thiocholine-Mediated NCL and Desulfurization.

Quantitative Data

The performance of thiocholine as a catalyst in NCL can be evaluated by its reaction kinetics and hydrolytic stability. The following tables summarize key quantitative data from studies on a model peptide system.^[1]

Table 1: Hydrolytic Stability and NCL Reactivity of Peptide Thioesters^[1]

Thioester Type	Hydrolysis Rate Constant (k_1) (s^{-1})	NCL Rate Constant (k_2) ($M^{-1}s^{-1}$)
Thiocholine	7.5×10^{-7}	1.2
TFET	N/A	3.4
MTG	N/A	1.6
MESNa	N/A	6.9×10^{-2}
TGA	N/A	4.1×10^{-2}

TFET: 2,2,2-trifluoroethanethiol; MTG: methyl thioglycolate; MESNa: 2-mercaptoethanesulfonate; TGA: thioglycolic acid.

Table 2: Comparison of Thiol Additives in Desulfurization Reaction[1]

Thiol Additive	Reaction Completion
Thiocholine	~1 hour
MESNa	~1 hour
Glutathione (GSH)	~1 hour
MTG	Significantly slower
MPAA	Incomplete after several days

Experimental Protocols

Materials

- Peptide with C-terminal thioester (e.g., MESNa thioester)
- Peptide with N-terminal cysteine
- **Thiocholine chloride**
- Guanidine hydrochloride (Gn·HCl)
- Sodium phosphate (NaH_2PO_4)
- Tris(2-carboxyethyl)phosphine (TCEP)
- VA-044 (radical initiator for desulfurization)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Deionized water

Protocol 1: Thiocholine-Mediated Native Chemical Ligation

This protocol describes the ligation of two peptide fragments using thiocholine as a catalyst.

- **Prepare NCL Buffer:** Prepare a stock solution of NCL buffer consisting of 6 M Gn·HCl and 200 mM NaH₂PO₄, adjusted to pH 7.0.
- **Dissolve Peptides:** Dissolve the peptide with the C-terminal thioester and the peptide with the N-terminal cysteine in the NCL buffer to a final concentration of approximately 1 mM each.
- **Add Thiocholine:** Add thiocholine to the reaction mixture to a final concentration of 80 mM.
- **Incubate:** Incubate the reaction mixture at 25°C.
- **Monitor Reaction:** Monitor the progress of the ligation reaction by analytical reversed-phase high-performance liquid chromatography (RP-HPLC). A typical reaction time to observe significant product formation is around 4 hours.[\[2\]](#)

Protocol 2: One-Pot NCL and Desulfurization

This protocol is adapted for the synthesis of proteins where the ligation junction cysteine is subsequently converted to alanine.

- **Perform NCL:** Follow steps 1-4 of Protocol 1. The ligation is typically allowed to proceed for 4 hours.[\[2\]](#)
- **Initiate Desulfurization:** To the same reaction vessel, add the radical initiator VA-044 to a final concentration of 20 mM and additional TCEP to a final concentration of 300 mM.[\[1\]](#)
- **Incubate for Desulfurization:** Continue to incubate the reaction mixture for an additional 16 hours to allow for complete desulfurization.[\[2\]](#)
- **Purification:** Purify the final desulfurized product by preparative RP-HPLC.
- **Analysis:** Confirm the identity of the purified product by mass spectrometry.

Logical Relationship of NCL Mechanism

The core of NCL is a two-step chemical transformation that is highly chemoselective.

Caption: Mechanism of Thiocholine-Catalyzed Native Chemical Ligation.

Conclusion

Thiocholine serves as an effective and practical thiol catalyst for native chemical ligation. Its performance is comparable to other alkyl thiols in the ligation step and it offers a distinct advantage in subsequent one-pot desulfurization reactions. These protocols and data provide a comprehensive guide for researchers looking to implement thiocholine-mediated NCL in their chemical protein synthesis workflows.

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